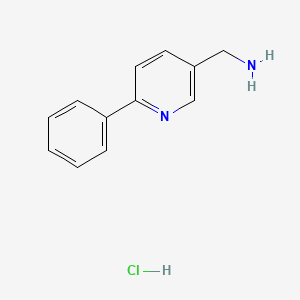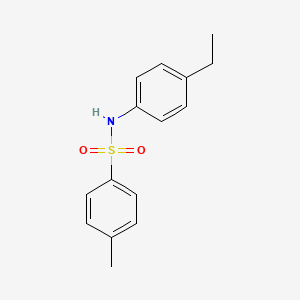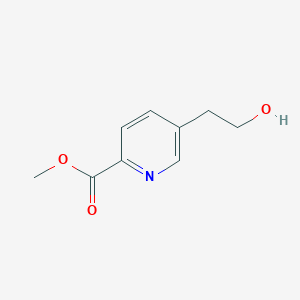
Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H11NO3 . It is also known by its IUPAC name "methyl 5-(2-hydroxyethyl)-2-pyridinecarboxylate" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a carboxylate group at the 2-position and a hydroxyethyl group at the 5-position . The average mass of the molecule is 153.135 Da and the monoisotopic mass is 153.042587 Da .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . The compound has a molecular weight of 181.19 .Aplicaciones Científicas De Investigación
DNA Methylation and Demethylation Studies
- Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate has been implicated in the context of DNA methylation and demethylation processes. Studies have explored its role or derivatives in the TET-mediated active DNA demethylation mechanism, highlighting its importance in the oxidation of 5-methylcytosine to various states such as 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine, which are crucial for gene expression regulation and cellular differentiation (Wu & Zhang, 2017); (Maiti et al., 2013).
Synthesis and Chemical Properties
- Research has been conducted on the synthesis of novel compounds involving this compound or its structural analogs, focusing on their chemical properties and potential applications in creating new materials or as intermediates in the development of drugs with selective activities (Huang et al., 2017).
Epigenetic Priming and Gene Regulation
- The compound has also been referenced in the study of epigenetic priming, where its derivatives are involved in the regulation of gene expression through modifications of DNA methylation status. This includes the potential roles of TET protein oxidized derivatives of 5-methylcytosine in remodeling epigenetic states of enhancers and promoters, affecting transcriptional outcomes (Song et al., 2013).
Antimicrobial Activity
- Compounds derived from or related to this compound have been investigated for their antimicrobial properties, demonstrating efficacy against various bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents (Al-Omar & Amr, 2010).
Safety and Hazards
“Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate” is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8-3-2-7(4-5-11)6-10-8/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAGCKXRVMNAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000506-17-1 |
Source


|
| Record name | methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B2868101.png)
![Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate](/img/structure/B2868104.png)
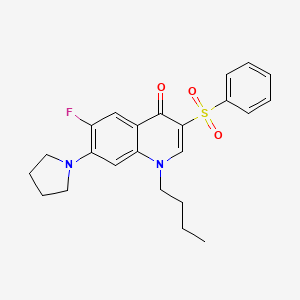

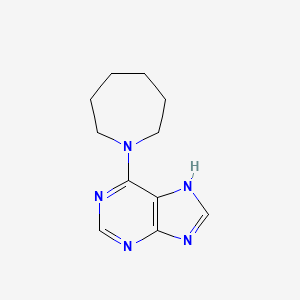

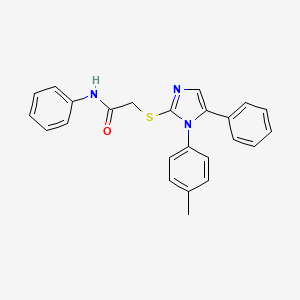
![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/no-structure.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2868114.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2868115.png)
![[(5-Chloro-2-methoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine](/img/structure/B2868116.png)
